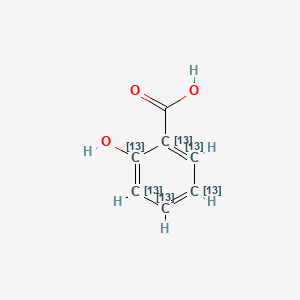

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Descripción general

Descripción

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid, also known as 13C-labeled Salicylic acid, is a compound where some carbon atoms in the salicylic acid molecule are replaced by the 13C isotope. This labeling allows for the tracing and study of the metabolic pathways and pharmacokinetics of salicylic acid in vivo. This compound is a white crystalline powder with a characteristic odor, and it is almost insoluble in water but soluble in ethanol, ether, and acidic solutions .

Métodos De Preparación

The preparation of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the synthesis and reaction of a compound labeled with the 13C isotope with salicylic acid. The carbon atoms are exchanged through appropriate reaction conditions to obtain the 13C-labeled salicylic acid . Industrial production methods often involve the use of advanced techniques to ensure the precise incorporation of the 13C isotope into the salicylic acid molecule.

Análisis De Reacciones Químicas

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions similar to those of ordinary salicylic acid. These reactions include:

Oxidation: Salicylic acid can be oxidized to produce compounds such as catechol and quinones.

Reduction: Reduction reactions can convert salicylic acid to salicylaldehyde or salicyl alcohol.

Common reagents and conditions used in these reactions include strong acids like sulfuric acid, acetic anhydride, and various oxidizing and reducing agents. The major products formed from these reactions include aspirin, catechol, and salicylaldehyde .

Aplicaciones Científicas De Investigación

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a tracer in metabolic studies to understand the pathways and transformations of salicylic acid in various chemical reactions.

Biology: In biological research, this compound helps in studying the metabolic processes and interactions of salicylic acid within living organisms.

Medicine: It is used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of salicylic acid in the body.

Industry: This compound is used in the development and testing of pharmaceuticals, particularly in the study of drug metabolism and the development of new drugs

Mecanismo De Acción

The mechanism of action of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is similar to that of ordinary salicylic acid. It exerts its effects by inhibiting the activity of cyclo-oxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain . Salicylic acid also affects various molecular targets and pathways, including the inhibition of nuclear factor kappa B (NF-κB) and the modulation of gene expression related to inflammation and cell survival .

Comparación Con Compuestos Similares

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its 13C labeling, which allows for detailed tracing and study of its metabolic pathways. Similar compounds include:

Salicylic Acid: The non-labeled form of the compound, widely used in pharmaceuticals and skincare products.

Acetylsalicylic Acid (Aspirin): A derivative of salicylic acid used as an analgesic and anti-inflammatory drug.

Salicylic Acid-d4: A deuterium-labeled form of salicylic acid used in similar metabolic studies

These compounds share similar chemical properties and applications but differ in their labeling, which provides unique advantages for specific research purposes.

Actividad Biológica

6-Hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. The isotopic labeling with carbon-13 enhances its utility in metabolic studies and tracing applications. This article explores the biological activity of this compound through various studies and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H8O3 |

| Molecular Weight | 158.10 g/mol |

| IUPAC Name | This compound |

| InChI Key | ILUJQPXNXACGAN-WBJZHHNVSA-N |

| SMILES | COC1=CC=CC=C1C(=O)O |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may influence several biochemical pathways through:

- Enzyme Interactions : The compound can act as an inhibitor or activator of specific enzymes.

- Receptor Binding : It may bind to receptors influencing signal transduction pathways.

- Metabolic Pathways : Participation in oxidative and reductive reactions can lead to the formation of metabolites that exhibit biological effects.

Biological Activity

Research into the biological effects of this compound indicates several potential activities:

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups is often linked to the scavenging of free radicals. For example:

- Study Findings : A comparative analysis indicated that compounds with hydroxyl substitutions could reduce oxidative stress markers in cellular models.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Similar compounds have been observed to inhibit pro-inflammatory cytokines in vitro.

Pharmacological Applications

The compound's ability to interact with various biological targets suggests potential therapeutic applications. Research studies have indicated:

- Potential Uses : It could serve as a precursor for synthesizing pharmaceuticals aimed at treating oxidative stress-related diseases.

Case Studies

Several case studies have explored the biological implications of related compounds:

-

Antioxidant Efficacy :

- A study on structurally similar compounds demonstrated significant reductions in lipid peroxidation when tested against oxidative stress in rat liver cells.

- The antioxidant activity was measured using DPPH radical scavenging assays.

-

Anti-inflammatory Mechanisms :

- Research indicated that derivatives of cyclohexa compounds could inhibit the NF-kB pathway in macrophages, thus reducing inflammation markers.

-

Metabolic Tracing :

- Isotopically labeled compounds like this compound are employed in metabolic studies to trace carbon flux in metabolic pathways.

Propiedades

IUPAC Name |

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676140 | |

| Record name | 2-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189678-81-6 | |

| Record name | 2-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.